molecular formula C4H7BO2 B1258328 Dimethyl ethynylboronate

Dimethyl ethynylboronate

Cat. No.: B1258328
M. Wt: 97.91 g/mol
InChI Key: YFPCEHYQOZTBND-UHFFFAOYSA-N
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Description

Dimethyl ethynylboronate, a boron-containing compound characterized by an ethynyl (C≡C) group attached to a boronate ester moiety, is a specialized organoboron reagent with applications in organic synthesis and materials science. For instance, ethynylboronates like diphenyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)phosphine are synthesized via lithiation of ethynyl precursors followed by boron electrophile quenching . These compounds are pivotal in cross-coupling reactions and cycloadditions due to their reactivity and selectivity .

Properties

Molecular Formula

C4H7BO2

Molecular Weight

97.91 g/mol

IUPAC Name

ethynyl(dimethoxy)borane

InChI

InChI=1S/C4H7BO2/c1-4-5(6-2)7-3/h1H,2-3H3

InChI Key

YFPCEHYQOZTBND-UHFFFAOYSA-N

Canonical SMILES

B(C#C)(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Ethynyl vs. Allyl/Dienyl Groups : Ethynylboronates exhibit triple-bond reactivity (e.g., cycloadditions), whereas allylboronates participate in allylation or conjugate additions .
  • Substituent Effects : Methyl groups in this compound may enhance steric stability compared to bulkier substituents (e.g., phenyl or hexyl in compounds 2j and 2k) .

Observations :

  • Lithium Reagents: Selectivity (E/Z) depends on the organolithium base (e.g., i-BuLi vs. n-Hexylli) and steric demands .
  • E/Z Determination : ¹H NMR is the primary tool for quantifying selectivity, as seen in compounds 2j, 2k, and 2g .

Ethynylboronates

  • Cycloadditions : Cp*RuCl-catalyzed reactions with α,ω-diynes yield bi- or tricyclic arylboronates (64–93% yields) .
  • Cross-Coupling : Ethynylboronates participate in Suzuki-Miyaura couplings, enabling access to functionalized alkynes .

Allylboronates

  • Stereoselective Allylation : High E/Z ratios (e.g., 22:1 in 2j) ensure precise control over product stereochemistry in allylation reactions .
  • Hydrofunctionalization : React with aldehydes or ketones to form γ-borylated products, as demonstrated in the synthesis of tetrahydro-2H-pyran-2-one derivatives .

Stability and Handling

  • Ethynylboronates : Phosphine-substituted variants (e.g., compound 2 in ) may exhibit enhanced air sensitivity due to electron-rich boron centers.
  • Allylboronates : Stability is influenced by ester groups; methyl esters (hypothetical in this compound) likely offer better shelf life than ethyl or phenyl analogs .

Q & A

Basic: What are the standard protocols for synthesizing dimethyl ethynylboronate, and how are reaction conditions optimized?

This compound is typically synthesized via transition metal-catalyzed reactions. For example, Cp*RuCl(cod) catalyzes cycloaddition between diynes and ethynylboronates at ambient temperatures, yielding bi- or tricyclic arylboronates with 64–93% efficiency . Key parameters include catalyst loading (5–10 mol%), solvent choice (e.g., THF or ethers), and stoichiometric control of reactants. Optimization involves adjusting temperature, ligand design, and reaction time to maximize yield while minimizing side reactions like oligomerization.

Advanced: How can stereochemical outcomes in this compound-mediated cycloadditions be predicted or controlled?

Stereoselectivity in cycloadditions is influenced by steric and electronic factors. For instance, bulky substituents on the diyne or catalyst ligands (e.g., Cp*RuCl) can favor specific transition states, leading to E/Z ratios as high as 18:1 in allylboronate products . Advanced techniques include computational modeling (DFT) to predict transition-state geometries and chiral catalysts to induce enantioselectivity. NMR analysis of intermediates (e.g., dienylboronate complexes) provides insights into regiochemical pathways .

Basic: What characterization techniques are essential for verifying this compound structure and purity?

Standard methods include:

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 11B^{11}\text{B} NMR identify functional groups and boron coordination environments. For example, 11B^{11}\text{B} NMR peaks near δ 32 ppm confirm sp2^2-hybridized boron centers .
  • HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+Na]+ ions) .
  • FTIR : B-O stretching vibrations (~1350 cm1^{-1}) and alkyne C≡C stretches (~2100 cm1^{-1}) confirm functional groups .

Advanced: How should researchers resolve discrepancies in spectroscopic data for this compound derivatives?

Contradictions in NMR or HRMS data often arise from impurities (e.g., unreacted starting materials) or isomerization. Strategies include:

  • 2D NMR (e.g., COSY, HSQC) to assign overlapping signals.
  • Chromatographic purification (flash column or HPLC) to isolate isomers .
  • Error analysis : Quantify uncertainties in peak integration (±5% for 1H^{1}\text{H} NMR) and cross-validate with independent techniques (e.g., X-ray crystallography) .

Basic: What are the primary applications of this compound in organic synthesis?

It serves as a key building block for:

  • Cycloadditions : Ru-catalyzed [2+2+2] reactions to form fused boron-containing aromatics .
  • Cross-couplings : Suzuki-Miyaura reactions to install ethynyl groups into complex molecules .
  • Functionalization : Synthesis of allylboronates for asymmetric allylation reactions .

Advanced: How can computational methods enhance experimental studies of this compound reactivity?

Molecular dynamics (MD) and density functional theory (DFT) predict reaction pathways and transition states. For example, simulations of radical-polar crossover mechanisms in dienylboronate systems explain regioselectivity trends . Combined with experimental data (e.g., kinetic isotope effects), these models guide catalyst design and solvent selection .

Basic: What precautions are necessary for handling and storing this compound?

  • Storage : Under inert atmosphere (Ar/N2_2) at −20°C to prevent hydrolysis.
  • Handling : Use anhydrous solvents and gloveboxes to avoid moisture-induced decomposition .
  • Safety : Boronates can release toxic gases (e.g., B(OH)3_3) upon degradation; ensure proper ventilation .

Advanced: How can researchers design interdisciplinary studies integrating this compound chemistry?

Example frameworks:

  • Materials Science : Incorporate boronates into polymers for stimuli-responsive materials, leveraging their Lewis acidity .
  • Medicinal Chemistry : Develop boronate prodrugs, using ethynyl groups for bioorthogonal tagging .
  • Catalysis : Study boronates as ligands in asymmetric catalysis, correlating steric parameters with enantiomeric excess .

Basic: How should experimental data for this compound be documented to meet IUPAC standards?

Follow IUPAC guidelines for:

  • Data sheets : Include components (CAS numbers), methods (e.g., NMR conditions), and error estimates (±0.1 ppm for chemical shifts) .
  • Graphical plots : Provide phase diagrams or kinetic curves where applicable .
  • References : Cite primary sources for reproducibility, avoiding non-peer-reviewed platforms .

Advanced: What strategies validate the reproducibility of this compound-based reactions across labs?

  • Round-robin testing : Collaborate with independent labs to replicate key reactions (e.g., cycloadditions).
  • Open data : Share raw NMR files and chromatograms via repositories (e.g., Zenodo).
  • Error tracing : Use control experiments to identify variables (e.g., trace O2_2 or H2_2O) causing irreproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl ethynylboronate
Reactant of Route 2
Dimethyl ethynylboronate

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